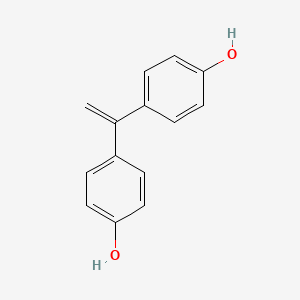

4,4'-Vinylidenediphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9,15-16H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJFTLRXGXUHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46699-50-7 | |

| Record name | 4,4'-Vinylidenediphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046699507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-VINYLIDENEDIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VKC4M375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Investigations of 4,4 Vinylidenediphenol

Direct Synthetic Methodologies

The scientific literature available does not provide extensive information on the direct synthesis of 4,4'-vinylidenediphenol. While methods for synthesizing related bisphenol and tris(hydroxyphenyl) compounds are documented, specific and established routes for 1,1-bis(4-hydroxyphenyl)ethene are not readily found. chemicalbook.comchemicalbook.comgoogle.com

A thorough review of the current scientific literature reveals a lack of established catalytic routes for the direct synthesis of this compound. Research on the catalytic synthesis of phenolic compounds typically focuses on other structural analogs.

Similarly, there is a notable absence of well-documented non-catalytic reaction schemes for the direct preparation of this compound in the available scientific literature.

Formation through Precursor Transformation

The formation of this compound is more prominently discussed in the context of the degradation of other commercially significant phenolic compounds, most notably Bisphenol A (BPA). Environmental degradation processes, including photolysis and microbial action, can transform BPA into a variety of intermediate compounds. While the direct formation of this compound is not explicitly confirmed as a major product in many studies, the mechanistic pathways of BPA degradation suggest its potential as a transient intermediate.

Bisphenol A is a widespread environmental contaminant that can be degraded through various natural processes. ethz.chwashington.edu These degradation pathways are crucial in determining the environmental fate of BPA and can lead to the formation of numerous transformation products.

The photolytic degradation of Bisphenol A in aqueous environments is a complex process influenced by factors such as pH, the presence of photosensitizers, and the wavelength of UV radiation. researchgate.netnih.gov The primary mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the BPA molecule.

The degradation can proceed through two main pathways: hydroxylation of the aromatic rings and cleavage of the isopropylidene bridge. researchgate.netscielo.org.mx The cleavage of the C-C bond in the isopropyl group can lead to the formation of intermediates like 4-isopropenylphenol (B43103) and phenol (B47542). washington.edupjoes.com While not definitively identified as a final product, the formation of a carbocation intermediate at the central carbon atom following the loss of a methyl group could theoretically lead to the formation of this compound through an elimination reaction.

Table 1: Identified Intermediates in the Photodegradation of Bisphenol A

| Intermediate Compound | Chemical Formula | Reference |

|---|---|---|

| Phenol | C₆H₆O | washington.edunih.gov |

| 4-Isopropenylphenol | C₉H₁₀O | washington.edupjoes.com |

| Hydroquinone | C₆H₆O₂ | nih.gov |

| 4-Hydroxyacetophenone | C₈H₈O₂ | ethz.chwashington.edu |

A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade Bisphenol A. ethz.chwashington.edu These organisms utilize BPA as a carbon and energy source, breaking it down through various metabolic pathways. The initial steps of bacterial degradation of BPA often involve hydroxylation and cleavage of the molecule.

Several bacterial strains, such as Sphingomonas sp. and Pseudomonas sp., have been extensively studied for their ability to degrade BPA. ethz.chmdpi.com The degradation pathways can vary between different microbial species. One major pathway involves the hydroxylation of the tertiary carbon atom of the isopropylidene bridge, followed by a rearrangement and cleavage to yield 4-hydroxyacetophenone and 4-hydroxybenzoic acid. ethz.chwashington.edu Another pathway involves the oxidation of one of the methyl groups to a hydroxymethyl group, leading to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol. washington.edu

While this compound has not been explicitly identified as a metabolite in the major documented pathways of BPA biodegradation, the formation of intermediates like 4-isopropenylphenol in some fungal degradation pathways suggests that enzymatic processes capable of altering the isopropylidene bridge exist. washington.edu It is plausible that under certain microbial activities, an enzymatic dehydration of a hydroxylated intermediate could potentially lead to the formation of this compound, though this remains a hypothetical pathway without direct evidence in the current literature.

Table 2: Examples of Microorganisms Involved in Bisphenol A Degradation

| Microorganism | Type | Key Degradation Pathway/Enzymes | Reference |

|---|---|---|---|

| Pseudomonas sp. P1 | Bacterium | Cytochrome P450 monooxygenase system | mdpi.com |

| Sphingomonas sp. strain MV1 | Bacterium | Oxidative skeletal rearrangement | ethz.chwashington.edu |

| Cupriavidus basilensis | Bacterium | Ortho-hydroxylation of phenol rings | nih.gov |

Industrial By-Product Formation Mechanisms

The industrial synthesis of this compound, also known as 1,1-bis(4-hydroxyphenyl)ethylene, is closely related to the production of other bisphenols and phenolic resins. The primary route for its formation involves the acid-catalyzed condensation of phenol with an appropriate carbonyl-containing compound. In the case of this compound, this would theoretically involve a two-carbon aldehyde or a derivative that can react with two equivalents of phenol. A plausible precursor is glyoxal. The reaction mechanisms leading to the desired product are often accompanied by the formation of various by-products, which can impact the purity and yield of the final product.

The formation of by-products in phenol-aldehyde condensations is a well-documented phenomenon. aqeic.orgresearchgate.net These reactions are typically electrophilic aromatic substitutions where the phenol ring is attacked by a protonated aldehyde or its equivalent. The reactivity of the phenol ring is highest at the ortho and para positions relative to the hydroxyl group. While the para-substituted product, this compound, is often the target isomer due to its linear structure which is desirable for polymerization applications, the formation of ortho-substituted isomers is a common occurrence.

Isomer Formation:

The primary by-products in the synthesis of bisphenols are positional isomers. In the case of this compound, the analogous isomers would be 2,4'-Vinylidenediphenol and 2,2'-Vinylidenediphenol. The relative ratio of these isomers is influenced by several factors, including the type of catalyst used, reaction temperature, and the molar ratio of the reactants. googleapis.com

2,4'-Vinylidenediphenol: This isomer arises from the reaction of one phenol molecule at the para position and another at the ortho position.

2,2'-Vinylidenediphenol: This isomer results from both phenol molecules reacting at their ortho positions.

The formation of these isomers is a direct consequence of the competing reaction pathways at the ortho and para positions of the phenol molecule. researchgate.net

Other By-Products:

Besides isomeric impurities, other by-products can also be formed during the synthesis. These can include:

Trisphenols: These compounds are formed when a third phenol molecule reacts with an intermediate carbocation. For instance, a trisphenol (B3262630) analog in this synthesis would be a compound where a third hydroxyphenyl group is attached to the ethylene (B1197577) bridge. The formation of 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) is a known side reaction in the synthesis of other bisphenols, highlighting the possibility of analogous structures forming in the synthesis of this compound. google.comthegoodscentscompany.com

Chromans: Intramolecular cyclization reactions can lead to the formation of chroman derivatives.

Polyphenolic Oligomers: Further condensation reactions can occur, leading to the formation of higher molecular weight oligomers and polymeric resins. google.com

Products of Side Reactions of the Carbonyl Source: The carbonyl reactant, such as glyoxal, can undergo self-condensation or other side reactions under acidic conditions, leading to a variety of impurities. researchgate.net

The table below summarizes the potential by-products in the synthesis of this compound based on analogous reactions.

| By-Product Category | Specific Examples (Analogous) | Formation Mechanism |

| Positional Isomers | 2,4'-Vinylidenediphenol, 2,2'-Vinylidenediphenol | Electrophilic attack at ortho and para positions of phenol. researchgate.netgoogleapis.com |

| Higher Phenolic Adducts | Tris(hydroxyphenyl)ethylene derivatives | Reaction of an intermediate with an additional phenol molecule. google.com |

| Cyclization Products | Chroman-type compounds | Intramolecular reaction of a vinyl phenol intermediate. |

| Oligomeric Species | Polyphenolic oligomers | Further condensation of the primary product or intermediates. google.com |

Controlling the formation of these by-products is a critical aspect of the industrial production of high-purity this compound. This is typically achieved by optimizing reaction conditions such as temperature, catalyst selection, and reactant stoichiometry.

Elucidation of Reaction Kinetics and Thermodynamic Aspects of Formation

The kinetics and thermodynamics of the formation of this compound are crucial for designing efficient industrial synthesis processes. While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively available in the public domain, valuable insights can be drawn from studies on similar phenol-aldehyde condensation reactions. researchgate.netmdpi.comresearchgate.net

Reaction Kinetics:

The acid-catalyzed condensation of phenols with aldehydes or ketones is generally considered to follow a second-order rate law. researchgate.net The reaction rate is dependent on the concentrations of both the phenol and the carbonyl compound, as well as the concentration of the acid catalyst.

Protonation of the carbonyl group: This is typically a fast and reversible step.

Electrophilic attack of the protonated carbonyl on the phenol ring: This is often the rate-determining step. The rate of this step is influenced by the nucleophilicity of the phenol and the electrophilicity of the carbonyl compound.

Dehydration: The subsequent elimination of a water molecule to form the vinylidene bridge is usually a rapid process.

The reaction rate is significantly influenced by several parameters:

Temperature: As with most chemical reactions, the rate of condensation increases with temperature. However, higher temperatures can also promote the formation of undesirable by-products and isomers. researchgate.net

Catalyst Type and Concentration: Strong acids are typically used as catalysts. The type and concentration of the acid can affect both the reaction rate and the selectivity towards the desired para,para-isomer.

Reactant Ratio: The molar ratio of phenol to the carbonyl compound is a critical parameter. An excess of phenol is often used to maximize the conversion of the carbonyl compound and to suppress the formation of higher oligomers.

The table below presents a hypothetical set of kinetic parameters for the formation of this compound, based on typical values for phenol-aldehyde condensations.

| Parameter | Typical Value Range | Impact on Reaction |

| Rate Constant (k) | 10⁻⁴ - 10⁻² L mol⁻¹ s⁻¹ | Determines the overall speed of the reaction. |

| Activation Energy (Ea) | 60 - 90 kJ/mol | Energy barrier that must be overcome for the reaction to occur. |

| Pre-exponential Factor (A) | 10⁸ - 10¹² L mol⁻¹ s⁻¹ | Relates to the frequency of molecular collisions with the correct orientation. |

Thermodynamic Aspects:

The formation of bisphenols from the condensation of phenols and carbonyl compounds is generally an exothermic process. The thermodynamic favorability of the reaction is driven by the formation of stable carbon-carbon bonds and the release of a small molecule, water.

Key thermodynamic parameters include:

Enthalpy of Reaction (ΔH): The negative value of ΔH indicates that heat is released during the reaction. This requires effective heat management in an industrial reactor to maintain optimal temperature control.

Entropy of Reaction (ΔS): The change in entropy is typically small but can be slightly negative due to the combination of three molecules (two phenols and one carbonyl) into two (one bisphenol and one water).

Gibbs Free Energy of Reaction (ΔG): The Gibbs free energy change is negative, indicating that the reaction is spontaneous under standard conditions.

While specific thermodynamic data for this compound formation is scarce, the general principles of phenol-aldehyde condensation suggest a thermodynamically favorable process. The equilibrium of the reaction can be shifted towards the products by removing water as it is formed.

Structural Modification and Derivative Synthesis of 4,4 Vinylidenediphenol

Functionalization of Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups in 4,4'-vinylidenediphenol are primary sites for chemical modification. Their reactivity is characteristic of phenols, allowing for reactions such as esterification and etherification. These transformations not only alter the solubility, reactivity, and electronic properties of the molecule but are also fundamental steps in preparing monomers for polymerization and other advanced materials.

Esterification of the phenolic hydroxyl groups can be achieved through several established methods. A common approach is the reaction with carboxylic acids under acidic catalysis, known as Fischer esterification. acs.org This reaction is reversible, and to drive it towards the product, conditions such as removing water or using an excess of one reactant are typically employed. acs.org Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net For milder conditions, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be utilized. quora.com This method is particularly useful for sensitive substrates. quora.com

Etherification of the phenolic hydroxyl groups is most commonly accomplished via the Williamson ether synthesis. acs.org This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. acs.org The choice of the alkylating agent allows for the introduction of a wide variety of ether functionalities. Reductive etherification, which couples alcohols with carbonyl compounds, presents another pathway, though it is less direct for phenols. rsc.org Recent advancements also include electrochemical methods for C(sp³)–H etherification, which could potentially be adapted for modifying alkyl substituents on the phenol ring. wikipedia.org

Table 1: Common Reagents for Esterification and Etherification of Phenolic Hydroxyl Groups

| Reaction Type | Reagent Class | Specific Examples | Catalyst/Base |

| Esterification | Carboxylic Acids | Acetic acid, Benzoic acid | Conc. H₂SO₄, HCl |

| Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine | |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Pyridine, DMAP | |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | |

| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl (B1604629) chloride | NaH, K₂CO₃, NaOH |

| Dialkyl Sulfates | Dimethyl sulfate, Diethyl sulfate | NaH, K₂CO₃ |

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactive phenolic hydroxyl groups to prevent unwanted side reactions. This is achieved by converting them into a less reactive functional group, known as a protecting group, which can be cleanly removed later in the synthetic sequence. Current time information in Bangalore, IN.nih.gov

A variety of protecting groups are available for phenols, with the choice depending on their stability to the reaction conditions of subsequent steps and the mildness of the conditions required for their removal. rsc.org Common protecting groups for phenols include ethers (e.g., methyl, benzyl, methoxymethyl (MOM)) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). libretexts.org Benzyl ethers are particularly useful as they are stable to a wide range of conditions but can be readily removed by catalytic hydrogenation. nih.gov Silyl ethers are popular due to their ease of introduction and removal, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

The deprotection strategy is as critical as the choice of the protecting group. The conditions for removing the protecting group must be chosen carefully to avoid affecting other functional groups in the molecule. For instance, acid-labile groups like MOM ethers are removed with mild acid, while silyl ethers are cleaved with fluoride ions. libretexts.org Catalytic transfer hydrogenation offers a mild method for the removal of benzyl ethers and benzylidene acetals. caltech.edu

Table 2: Selected Protecting Groups for Phenolic Hydroxyls and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| Methyl Ether | Me | Dimethyl sulfate, Methyl iodide | BBr₃, TMSI |

| Benzyl Ether | Bn | Benzyl bromide, Benzyl chloride | H₂/Pd-C, Na/NH₃ |

| Methoxymethyl Ether | MOM | MOM-Cl, Dimethoxymethane | Mild H⁺ (e.g., HCl in THF) |

| Trimethylsilyl Ether | TMS | TMS-Cl, HMDS | TBAF, K₂CO₃/MeOH, Mild H⁺ |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, TBDMS-OTf | TBAF, HF, Acetic Acid |

| Acetate (B1210297) Ester | Ac | Acetic anhydride, Acetyl chloride | Mild base (e.g., Na₂CO₃, K₂CO₃) |

Synthesis of Multifunctional Analogs for Polymer Design

This compound is a highly valuable building block for the design of functional and multifunctional polymers. The presence of two phenolic hydroxyl groups and a polymerizable vinyl group in one molecule allows for the synthesis of polymers with a high density of functional groups.

The direct polymerization of this compound can be challenging due to the acidic nature of the phenolic protons, which can interfere with many polymerization catalysts. rsc.org However, protection of the hydroxyl groups, for example as acetals, allows for controlled polymerization techniques like living anionic polymerization to be employed. rsc.org Subsequent deprotection yields poly(4-hydroxystyrene)-type polymers, which have applications as photoresists and pH-responsive materials. rsc.org

By first functionalizing the phenolic groups with different moieties (e.g., via esterification or etherification as described in 4.1.1) and then polymerizing the vinylic group, a wide array of polymers with tailored properties can be accessed. For instance, esterification with acrylic or methacrylic acid would yield a crosslinkable monomer. Etherification with groups containing other polymerizable functionalities (e.g., other vinyl groups, epoxides) would lead to multifunctional monomers suitable for creating cross-linked networks or hyperbranched polymers.

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are well-suited for the polymerization of functional styrene (B11656) derivatives. acs.org These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. acs.orgacs.org The use of this compound and its derivatives as monomers in such polymerizations opens up possibilities for creating advanced materials for a wide range of applications, from personal care products to microelectronics. acs.orgmdpi.com The synthesis of polymers from lignin-derived phenolic monomers like 2-methoxy-4-vinylphenol (B128420) highlights the potential of such structures in creating bio-based thermoplastics and thermosets. mdpi.com Furthermore, the development of degradable and chemically recyclable polymers from cyclic ketene (B1206846) hemiacetal ester monomers, which can be copolymerized with styrene, points towards strategies for creating more sustainable polymer materials. nih.gov

Stereoselective and Regioselective Synthesis of Derivatives

The synthesis of derivatives from this compound, a symmetrical and achiral molecule, presents unique opportunities for controlling reaction outcomes through stereoselective and regioselective strategies. The molecule's structure, featuring two equivalent phenol groups, two pairs of equivalent aromatic C-H bonds, and a reactive vinylidene moiety, serves as a versatile platform for complex molecular design. Achieving selectivity is paramount for creating functional derivatives with specific properties, avoiding the formation of complex product mixtures.

Regioselective Synthesis

Regioselectivity in the derivatization of this compound involves selectively targeting a specific position on the molecule, such as one of the two hydroxyl groups, a particular location on the aromatic rings (ortho or meta to the existing substituents), or the vinylidene double bond. A regioselective reaction favors bond formation or cleavage at one specific site over other possible positions. acs.org

Functionalization of Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups are chemically equivalent, making selective mono-functionalization challenging without statistical product mixtures. Strategies to achieve mono-O-alkylation, for instance, often rely on using a sub-stoichiometric amount of the alkylating agent. However, achieving high selectivity can be difficult. The choice of base and solvent system can play a crucial role in directing the reaction. For example, in related systems like pyrimidinones, the use of caesium carbonate has been shown to favor O-alkylation over N-alkylation, a principle that could be extended to favor O-functionalization in the presence of other reactive sites. nih.gov

Functionalization of Aromatic Rings: The aromatic rings of this compound are activated towards electrophilic aromatic substitution by the electron-donating hydroxyl groups, which direct incoming electrophiles primarily to the ortho positions. The vinyl group also influences the substitution pattern. Controlling regioselectivity in these reactions is a long-standing challenge in phenol chemistry. mdpi.com Methodologies for achieving regioselective C-H functionalization often involve the use of directing groups or specialized catalysts to overcome the inherent reactivity patterns of the molecule. mdpi.commemphis.edu

In the broader context of bisphenol synthesis, acid catalysis is a common method. Research on the condensation of phenols with ketones demonstrates that the strength of the acid catalyst can significantly influence the regioselectivity of the product, specifically the ratio of para,para' (p,p') to ortho,para' (o,p') isomers. rsc.orgresearchgate.net Stronger acids tend to favor the formation of the p,p'-isomer. rsc.orgresearchgate.net This principle, while related to the synthesis of bisphenols, underscores the importance of catalyst choice in directing regiochemical outcomes in reactions involving phenols.

| Catalyst (Acid) | pK_a (in MeCN) | p,p'/o,p'-Isomer Ratio | Reference |

| Trifluoroacetic acid | 12.65 | 4.8 | rsc.org |

| Methanesulfonic acid | 10.00 | 14.0 | rsc.org |

| p-Toluenesulfonic acid | 8.60 | 17.0 | rsc.org |

| Trifluoromethanesulfonic acid | 2.60 | >100 | rsc.org |

| Bis(trifluoromethanesulfonyl)imide | 0.70 | >100 | rsc.org |

This table presents data from the acid-catalyzed condensation of phenol with 2,3-pentanedione, illustrating the effect of acid strength on the regioselectivity of bisphenol formation. A similar principle can be considered for controlling isomer distribution in reactions involving this compound. Data sourced from rsc.org.

Enzymatic and cellular systems can also provide high regioselectivity. For example, cultured plant cells of Eucalyptus perriniana have been used for the biotransformation of Bisphenol A, achieving regioselective hydroxylation at specific positions on the aromatic rings, followed by glycosylation. jst.go.jp Such biocatalytic methods offer an environmentally friendly route to specific derivatives that are difficult to access through traditional synthesis.

Stereoselective Synthesis

Asymmetric synthesis aims to preferentially create one enantiomer or diastereomer over another. nih.gov Since this compound is achiral, stereoselectivity becomes a key consideration when a synthetic modification introduces a new chiral center or creates geometric isomers (E/Z isomers) at the double bond.

Control of Geometric Isomerism: Modification of the vinylidene group can lead to the formation of tri- or tetrasubstituted alkenes, where control over the E/Z stereochemistry is crucial. Stereoselective synthetic routes have been developed for structurally related triarylethylene compounds to exclusively obtain the desired trans (E)-isomer, which is often a key intermediate for pharmacologically active molecules. google.com For instance, catalytic methods for the synthesis of fully substituted ethylenes have demonstrated the ability to achieve complete stereoselectivity, yielding either the (Z)- or (E)-isomer depending on the specific reagents employed. rsc.org

Introduction of Chiral Centers: Introducing chirality into derivatives of this compound can be achieved through several asymmetric synthesis strategies.

Asymmetric Reaction at the Double Bond: The vinylidene double bond can be a target for asymmetric transformations like hydrogenation, epoxidation, or dihydroxylation using a chiral catalyst. These reactions would create one or two new stereocenters. The field of asymmetric catalysis offers a wide range of chiral ligands, such as those derived from BINOL, which have been successfully used in numerous transformations. sigmaaldrich.com The catalyst, by creating a chiral environment, forces the reaction to proceed through a lower-energy diastereomeric transition state, leading to one enantiomer in excess. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a chiral compound that can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. harvard.edu In the case of this compound, the phenolic hydroxyl groups provide convenient handles for attaching a chiral auxiliary. This auxiliary can then control the stereochemical outcome of reactions at the double bond or on the aromatic rings, after which it can be cleaved to yield the enantiomerically enriched product.

| Reaction Type | Chiral Catalyst/Auxiliary | Potential Product Feature | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex (e.g., with BINAP) | Chiral carbon at the former vinylidene position | High enantiomeric excess (ee) |

| Asymmetric Epoxidation | Sharpless Epoxidation (Ti(OiPr)₄, DET) | Chiral epoxide at the double bond | High enantiomeric excess (ee) |

| Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Chiral diol at the double bond | High enantiomeric excess (ee) |

| Directed Reaction | Evans Chiral Auxiliary (attached to hydroxyl group) | Diastereoselective addition to the double bond | High diastereomeric ratio (dr) |

This table illustrates potential stereoselective reactions that could be applied to this compound or its derivatives to introduce chirality, based on established methods in asymmetric synthesis.

The design and synthesis of derivatives based on the this compound scaffold can be guided by controlling the stereo- and electronic structure to achieve desired functionalities. nih.gov The development of catalytic systems that can achieve high levels of both regioselectivity and stereoselectivity in a single transformation remains a significant goal in the synthesis of complex organic molecules from simple feedstocks like bisphenols. mdpi.com

Material Science Applications of 4,4 Vinylidenediphenol Derived Polymers

Development of Engineering Thermoplastics

Polymers derived from 4,4'-Vinylidenediphenol are integral to the development of engineering thermoplastics, a class of high-performance plastics known for their excellent mechanical properties and thermal stability. victrex.comresourcewise.com These materials are engineered for applications that demand strength, durability, and resistance to heat and chemicals, outperforming commodity plastics. resourcewise.com

Homopolymers and copolymers of this compound exhibit properties comparable to other high-performance thermoplastics like polyether ether ketones (PEEK), which are known for their exceptional performance over a wide range of temperatures and extreme conditions. victrex.comskf.com The incorporation of this compound into polymer chains can enhance properties such as the glass transition temperature (Tg), which is a critical factor for materials used in high-temperature environments. For instance, poly(4-vinylbiphenyl), a structurally related polymer, has a glass transition temperature of 138 °C. sigmaaldrich.com

The synthesis of these thermoplastics often involves the polymerization of this compound or its derivatives. For example, random copolymers of 4-vinylphenol (B1222589) with n-alkyl methacrylates have been synthesized via free-radical copolymerization. kpi.ua This process allows for the tuning of the final polymer's properties by adjusting the comonomer ratios. kpi.ua The ability to create copolymers with specific characteristics makes this compound a valuable building block in the design of advanced engineering thermoplastics for demanding applications in the aerospace, automotive, and electronics industries. resourcewise.comaberdeentech.comensingerplastics.com

Table 1: Comparison of Engineering Thermoplastic Properties

| Material | Melting Point (°C) | Tensile Strength (MPa) | Key Applications |

|---|---|---|---|

| Polyamide (Nylon) | 220-260 | 60-100 | Gears, automotive parts resourcewise.com |

| Polycarbonate (PC) | 225 | 55-75 | Lenses, electronic housings resourcewise.com |

| Polyacetal (POM) | 175 | 60-70 | Bearings, clips resourcewise.com |

| Polybutylene terephthalate (B1205515) (PBT) | 223 | 50-60 | Connectors, insulators resourcewise.com |

| Acrylonitrile Butadiene Styrene (B11656) (ABS) | 105 (amorphous) | 40-50 | Dashboards, enclosures resourcewise.com |

Synthesis of Thermosetting Polymer Networks

The phenolic hydroxyl groups in this compound are key to its use in the synthesis of thermosetting polymer networks. vedantu.comscribd.com Thermosets are polymers that, once cured, become permanently rigid and cannot be remelted or reshaped. aberdeentech.comvedantu.com This property is due to the formation of a three-dimensional cross-linked network of polymer chains. vedantu.com

This compound can act as a cross-linking agent or a monomer in the formation of thermosetting resins such as epoxies and phenolic resins. acomold.comnih.gov In epoxy systems, the hydroxyl groups of this compound can react with epoxy groups, leading to the formation of a highly cross-linked network. acomold.com This process imparts excellent thermal stability, chemical resistance, and mechanical strength to the final material. acomold.comquarzwerke.com Similarly, in phenolic resins, this compound can be incorporated into the polymer backbone, contributing to the high-performance characteristics of these materials. acomold.com

The synthesis of these thermosets typically involves mixing the this compound-containing prepolymer with a curing agent and applying heat or radiation to initiate the cross-linking reaction. nih.gov The resulting materials find use in demanding applications such as aerospace components, electrical insulators, and structural adhesives, where high performance under harsh conditions is critical. aberdeentech.comacomold.com

Table 2: Common Thermosetting Polymers and Their Properties

| Thermoset Material | Key Properties | Common Applications |

|---|---|---|

| Epoxy Resins | Superior adhesion, chemical resistance acomold.com | Adhesives, coatings, electronic components acomold.com |

| Phenolic Resins | Excellent heat resistance acomold.com | Electrical insulators, kitchenware acomold.com |

| Polyurethanes | Flexibility, durability acomold.com | Foams, coatings, automotive parts acomold.comcore.ac.uk |

| Silicones | Thermal stability, non-reactivity acomold.com | Medical devices, cookware acomold.com |

Fabrication of Bio-based Materials

There is a growing trend in the chemical industry to replace petroleum-based compounds with bio-based alternatives to minimize environmental impact. mdpi.comnih.gov In this context, vinylphenolic compounds derived from natural sources, such as 4-vinyl guaiacol (B22219) (4VG), which is structurally similar to this compound, are being explored for the synthesis of bio-based polymers. mdpi.comnih.govnih.gov 4VG can be obtained from the decarboxylation of ferulic acid or the condensation of vanillin, making it a 100% bio-based monomer. nih.gov

The polymerization of these bio-based vinylphenolic monomers can lead to polymers with a wide range of properties. mdpi.comnih.gov For instance, by varying the alkyl ester or ether group on 4VG derivatives, homopolymers with glass transition temperatures (Tg) ranging from 5 °C to 117 °C have been synthesized. nih.gov This tunability allows for the creation of bio-based materials suitable for various applications. mdpi.comnih.gov

The fabrication of these materials often involves radical polymerization of the bio-based monomers. mdpi.comnih.gov These monomers can also be copolymerized with other monomers to further tailor the properties of the resulting polymer. nih.gov The development of bio-based polymers from vinylphenolic compounds represents a significant step towards more sustainable materials with a reduced carbon footprint. mdpi.comstahl.com

Table 3: Examples of Bio-based Polymers and their Origins

| Bio-based Polymer | Origin/Monomer Source |

|---|---|

| Polylactic acid (PLA) | Starch from corn, sugarcane pollen.am |

| Bio-polyethylene (Bio-PE) | Bioethanol from sugarcane pollen.am |

| Polyhydroxyalkanoates (PHAs) | Produced by microorganisms pollen.am |

Composite Material Formulations and Interfacial Chemistry

In composite materials, a matrix material is reinforced with a filler to enhance its properties. basf.commdpi.com Polymers derived from this compound can serve as excellent matrix materials in composite formulations due to their strong adhesion to various fillers and their inherent high performance. The phenolic hydroxyl groups on the polymer chains can form strong interfacial bonds with fillers, particularly those with hydroxyl groups on their surfaces, such as glass fibers or certain mineral fillers. quarzwerke.com This strong interfacial adhesion is crucial for effective stress transfer from the matrix to the reinforcement, leading to a composite with superior mechanical properties. scirp.org

The formulation of these composites involves dispersing the filler material within the this compound-based polymer matrix. mdpi.com This can be done through various processing techniques, such as melt blending for thermoplastics or resin infusion for thermosets. arkema.com Additives can also be incorporated to further enhance properties like impact resistance or flame retardancy. basf.comarkema.com For example, nanostructured acrylic block copolymers can be added to epoxy or vinyl ester matrices to improve their toughness without compromising their thermal stability. arkema.com

The resulting composites find applications in a wide range of industries, including aerospace, automotive, and construction, where lightweight materials with high strength and stiffness are required. basf.commdpi.commdpi.com

Table 4: Common Fillers Used in Polymer Composites

| Filler Type | Examples | Purpose |

|---|---|---|

| Fibers | Glass fibers, Carbon fibers, Aramid fibers | Reinforcement, improved strength and stiffness acomold.com |

| Particulates | Silica, Calcium carbonate, Talc | Cost reduction, improved dimensional stability, increased hardness quarzwerke.com |

| Flakes | Mica, Glass flakes | Improved barrier properties, increased stiffness |

Specialty Polymers for Adhesion and Coating Technologies

The adhesive and coating properties of polymers derived from this compound are largely attributed to the presence of polar phenolic hydroxyl groups and the robust nature of the polymer backbone. syensqo.comcacoatings.com These hydroxyl groups can form strong hydrogen bonds with a variety of substrates, leading to excellent adhesion. researchgate.net This makes them highly suitable for use in high-performance adhesives and protective coatings. syensqo.comcacoatings.comtaylorfrancis.com

Polymers based on this compound can be formulated into various types of adhesives and coatings, including water-based and solvent-based systems. cacoatings.com For example, vinyl acrylic copolymers are used in pressure-sensitive adhesives that exhibit high peel and tack adhesion, even on low-energy surfaces. franklinap.com These polymers can also be cross-linked to form durable coatings with excellent chemical and thermal resistance. syensqo.comteknorapex.com

The development of these specialty polymers often involves copolymerization to achieve a desired balance of properties, such as flexibility, hardness, and adhesion. kpi.uawikipedia.org For instance, copolymerizing this compound with acrylic monomers can result in polymers with a broad range of performance characteristics suitable for various coating and adhesive applications. cacoatings.comfranklinap.com These materials are used in demanding sectors like automotive, aerospace, and electronics, where reliable adhesion and protection are paramount. syensqo.comtaylorfrancis.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-vinyl guaiacol (4VG) |

| 4-vinylphenol |

| Acrylonitrile Butadiene Styrene (ABS) |

| Epoxy |

| Ferulic acid |

| Melamine |

| n-alkyl methacrylates |

| Phenolic resins |

| Poly(4-vinylbiphenyl) |

| Polyacetal |

| Polyamide |

| Polybutylene terephthalate (PBT) |

| Polycarbonate (PC) |

| Polyether ether ketone (PEEK) |

| Polylactic acid (PLA) |

| Polyurethane |

| Silicone |

| Vanillin |

Environmental Transformation and Persistence Research of 4,4 Vinylidenediphenol

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For bisphenols, these processes are primarily driven by light (photodegradation), water (hydrolysis), and oxidation.

Photodegradation Pathways and Quantum Yields

Photodegradation is a major pathway for the breakdown of organic pollutants in the environment, initiated by the absorption of light energy. The rate and efficiency of this process are influenced by factors such as the wavelength of light and the chemical's molecular structure.

While specific studies on the photodegradation of 4,4'-vinylidenediphenol are not available, research on related compounds like phenol (B47542) demonstrates that photodegradation typically follows first-order kinetics. mdpi.com The process is often facilitated by a photocatalyst, such as titanium dioxide (TiO2), which, upon UV irradiation, generates a redox environment that promotes degradation. mdpi.commdpi.com The kinetics of such reactions can often be described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the compound onto the catalyst surface. nih.govuctm.edu

Table 1: Factors Influencing Photodegradation Kinetics of Phenolic Compounds

| Factor | Description | Impact on Degradation Rate |

| Catalyst Concentration | The amount of photocatalyst present in the system. | An optimal concentration exists; excessive amounts can lead to light scattering and reduced efficiency. mdpi.com |

| pH | The acidity or alkalinity of the medium. | Affects the surface charge of the catalyst and the speciation of the compound, influencing adsorption and reaction rates. mdpi.com |

| Initial Pollutant Concentration | The starting concentration of the compound. | Can influence the reaction order and rate, with higher concentrations potentially saturating the catalyst surface. uctm.edu |

| Light Intensity | The amount of light energy supplied to the system. | Generally, a higher intensity leads to a faster degradation rate, up to a certain point. |

The quantum yield, which represents the number of molecules transformed per photon absorbed, is a key parameter for assessing the efficiency of photodegradation. For many organic compounds, the quantum yield is less than 1, indicating that not every absorbed photon leads to a chemical transformation.

Oxidative Transformation Processes

Oxidative processes play a significant role in the abiotic degradation of many organic contaminants. In the environment, strong oxidants like manganese oxides can mediate the transformation of bisphenols.

Studies on bisphenol A (BPA) have shown that it can be degraded by both soluble Mn(III) and solid Mn(IV) oxides (MnO2). tennessee.edu These manganese species are often generated through the metabolic activity of manganese-oxidizing bacteria, highlighting a link between biotic and abiotic processes. mdpi.com The degradation mediated by Mn(III) and MnO2 can lead to the formation of different transformation products. tennessee.edu For instance, the degradation of BPA by Mn(III) has been shown to be effective, while BPS has shown greater resistance to this oxidative pathway. tennessee.edu

Thermal degradation of BPA can lead to the formation of compounds such as 4-hydroxybenzoic acid and bis(4-hydroxyphenyl)methane. mdpi.com It is plausible that this compound would undergo similar oxidative transformations, likely initiated by the oxidation of the phenol groups, leading to the formation of phenoxy radicals and subsequent polymerization or cleavage of the molecule.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a key process in the removal of pollutants from the environment.

Microbial Degradation Pathways and Metabolite Identification

The biodegradation of bisphenols has been observed in various environments, including river water, seawater, and soil. mdpi.commdpi.comdphen1.com The rate of degradation is influenced by factors such as temperature and the abundance and type of microbial communities present. dphen1.com

For bisphenol analogs, a common initial step in microbial degradation is hydroxylation, where a hydroxyl group is added to the aromatic ring. tennessee.edu This reaction is often catalyzed by monooxygenase enzymes. tennessee.edu Subsequent steps can involve ring cleavage and further breakdown into smaller molecules that can enter central metabolic pathways. For example, two primary metabolites identified from the degradation of BPA by the bacterium strain MV1 are 4-hydroxybenzoic acid and 4-hydroxyacetophenone. dphen1.com

The biodegradability of bisphenols can vary significantly based on their structure. In seawater, the biodegradability has been ranked as BPF > BPA > BPS, with BPS showing high persistence. mdpi.comresearchgate.net This suggests that the nature of the bridging group between the phenol rings plays a critical role in determining the susceptibility of the compound to microbial attack. Given the vinylidene bridge in this compound, its biodegradability would likely differ from that of BPA and BPS.

Table 2: Microbial Genera Involved in the Degradation of Bisphenols

| Microbial Genus | Environment | Reference |

| Erythrobacter | Not specified | tennessee.edu |

| Pseudomonas | River water, Soil | mdpi.comdphen1.com |

| Sphingomonas | Soil | mdpi.com |

| Bacillus | Soil | mdpi.com |

| Sphingobium | Soil | mdpi.com |

| Hyphomicrobium | River Sediments | researchgate.net |

| Pandoraea | River Sediments | researchgate.net |

| Rhodococcus | River Sediments | researchgate.net |

| Cupriavidus | River Sediments | researchgate.net |

Enzymatic Biotransformation Studies

Specific enzymes have been identified as key players in the biotransformation of bisphenols. Manganese peroxidase (MnP), an extracellular enzyme produced by certain fungi, has been shown to effectively catalyze the transformation of BPA, BPF, and bisphenol AP (BPAP). escholarship.org Encapsulation of MnP in vault nanoparticles has been demonstrated to enhance its stability and efficiency in removing these compounds from water. escholarship.org

In humans and other mammals, cytochrome P450 (CYP) enzymes, particularly those in the CYP2C and CYP3A families, are involved in the metabolism of bisphenols. researchgate.netnih.gov These enzymes catalyze oxidative reactions, such as the hydroxylation of the aromatic ring. researchgate.netacs.org Following this initial oxidation, the metabolites can undergo phase II conjugation reactions, such as glucuronidation, which is a major detoxification pathway. researchgate.net While these studies focus on metabolic processes within organisms, the enzymes involved, such as oxidases and peroxidases, are also present in the environment and contribute to the breakdown of organic pollutants.

Table 3: Enzymes Involved in Bisphenol Biotransformation

| Enzyme | Type | Role in Transformation | Reference |

| Manganese Peroxidase (MnP) | Peroxidase | Catalyzes the oxidation and transformation of various bisphenols. | escholarship.org |

| Cytochrome P450 (e.g., CYP3A4, CYP2C9) | Monooxygenase | Catalyzes the hydroxylation of the aromatic rings of bisphenols. | researchgate.netnih.gov |

| Monooxygenases (bacterial) | Monooxygenase | Involved in the initial hydroxylation step of bisphenol degradation by bacteria. | tennessee.edu |

Environmental Persistence and Degradation Rate Modeling

The environmental persistence of this compound is intrinsically linked to the degradation of its parent compound, Bisphenol A (BPA). As a transformation product of BPA, its presence and longevity in various environmental compartments are dependent on the conditions that facilitate the breakdown of BPA. The persistence of such chemicals is a critical aspect of their environmental risk assessment, as it influences their potential for exposure and long-term effects on ecosystems tuftonboronh.gov.

The degradation of phenolic compounds like BPA and its derivatives is influenced by numerous environmental factors. In aquatic and terrestrial systems, biodegradation by microorganisms is a primary removal process researchgate.netrsc.org. The rate of this degradation can be affected by the local microbial community composition, temperature, oxygen levels, and the presence of other organic compounds nih.govnih.gov. For instance, studies on BPA indicate that it is relatively rapidly degraded in the environment, with estimated half-lives of about 4.5 days in water and soil researchgate.net. Photodegradation, or the breakdown of chemicals by sunlight, is another significant pathway, particularly in surface waters and the atmosphere acs.orgeuropa.eu. The atmospheric half-life of BPA due to photo-oxidation is estimated to be less than one day researchgate.net.

Table 1: Contextual Environmental Half-Life of Parent Compound (Bisphenol A)

This table provides data on the degradation half-life of Bisphenol A (BPA), the parent compound from which this compound is formed, to give context to its environmental occurrence and persistence.

| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference(s) |

| Water | Biodegradation | 4.5 - 6 days | researchgate.net |

| Soil | Biodegradation | ~4.5 days | researchgate.net |

| Air | Photo-oxidation | < 1 day | researchgate.net |

Transformation Product Profiling in Environmental Matrices

This compound has been identified as a novel transformation product resulting from the environmental degradation of Bisphenol A (BPA). Its detection in environmental matrices is a direct consequence of the widespread presence and subsequent breakdown of BPA, a compound used extensively in the manufacturing of plastics and resins acs.org. Understanding the formation of such transformation products is critical, as they may exhibit their own distinct environmental behaviors and toxicological profiles acs.orgeuropa.eu.

Research investigating the natural attenuation of BPA in surface water has led to the identification of this compound. In one study, it was identified along with other novel BPA transformation products, including 4,4'-ethylidenediphenol and 4,4'-dihydroxybenzophenone. The identification of these products was accomplished using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), which allow for the detection and structural elucidation of compounds present in complex environmental samples acs.org.

The transformation of BPA into this compound and other byproducts can occur in various environmental settings, or matrices, such as soil and water acs.org. The specific pathways and the array of products formed depend on the prevailing degradation mechanisms, which can be biotic (e.g., microbial degradation) or abiotic (e.g., photolysis, hydrolysis) acs.orgacs.org. For example, microbial degradation has been suggested as the major factor in the natural attenuation of BPA that leads to these transformation products acs.org. While the formation of this compound from BPA is documented, comprehensive profiling of its own subsequent degradation products in environmental matrices is an area requiring further investigation.

Table 2: Identified Transformation Products in the Environmental Degradation Pathway of Bisphenol A

This table lists key transformation products, including this compound, that have been identified during the environmental breakdown of Bisphenol A.

| Parent Compound | Environmental Matrix | Degradation Process | Identified Transformation Product(s) | Reference(s) |

| Bisphenol A | Surface Water | Natural Attenuation (primarily microbial degradation) | This compound | acs.org |

| Bisphenol A | Surface Water | Natural Attenuation (primarily microbial degradation) | 4,4'-Ethylidenediphenol | acs.org |

| Bisphenol A | Surface Water | Natural Attenuation (primarily microbial degradation) | 4,4'-Dihydroxybenzophenone | acs.org |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for separating BPF from complex matrices. The choice of technique depends on the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of BPF due to the compound's low volatility and polar nature. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation.

For qualitative and quantitative analysis, a C18 column is frequently the stationary phase of choice. uobaghdad.edu.iq The separation is typically achieved using a mobile phase consisting of a gradient mixture of an aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. uobaghdad.edu.iqchemisgroup.us To ensure sharp, symmetrical peaks, the aqueous phase is often acidified with modifiers like formic acid or trichloroacetic acid. chemisgroup.usnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, with specific wavelengths, such as 230 nm, being effective for monitoring BPF. uobaghdad.edu.iqchemisgroup.us For enhanced sensitivity, fluorescence detection can also be employed. researchgate.netnih.gov Method validation ensures that parameters like retention time, resolution, and peak tailing are within acceptable limits for reliable analysis. chemisgroup.us

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 | uobaghdad.edu.iq |

| Mobile Phase | Acetonitrile/Water (55/45, v/v) | uobaghdad.edu.iq |

| Acetonitrile and 0.1% Trichloroacetic Acid (TCA) in water (gradient) | chemisgroup.us | |

| Detection | UV at 230 nm | uobaghdad.edu.iq |

| Diode-Array (200-400 nm) | chemisgroup.us | |

| Fluorescence (FD) | researchgate.netnih.gov | |

| Retention Time | ~5.6 minutes | uobaghdad.edu.iq |

Gas Chromatography (GC) for Volatile Species

Direct analysis of BPF by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar hydroxyl groups. phenomenex.comresearchgate.net To overcome this, a derivatization step is necessary to convert BPF into a more volatile form suitable for GC analysis. phenomenex.comsigmaaldrich.com This is commonly achieved through silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or through acylation with reagents such as acetic anhydride. sigmaaldrich.commdpi.comoup.com

The derivatized BPF is then analyzed on a non-polar capillary column, for instance, an HP-5MS (5% phenylmethylsiloxane). mdpi.com The injector is operated in splitless mode to maximize sensitivity. mdpi.com A temperature program is used to control the elution of the derivatized analyte from the column. mdpi.com

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Acylation (e.g., with acetic anhydride) or Silylation (e.g., with BSTFA) | sigmaaldrich.commdpi.comoup.com |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min | mdpi.com |

| Injector | Splitless mode at 250 °C | mdpi.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | mdpi.comuobaghdad.edu.iq |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is not used for analyzing the BPF monomer itself but is essential for characterizing polymers synthesized from it, such as epoxy resins or polycarbonates. rsc.orgpaint.org SEC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). rsc.orgpaint.org

The analysis is typically performed using columns packed with porous polystyrene-divinylbenzene (PS-DVB) beads. rsc.org Tetrahydrofuran (THF) is a common mobile phase for these separations. rsc.org Calibration is crucial and is generally carried out using well-defined polystyrene standards to establish a relationship between elution volume and molecular weight. chromatographyonline.com

| Parameter | Condition | Source |

|---|---|---|

| Application | Molecular Weight Distribution of BPF-based polymers | rsc.orgpaint.org |

| Columns | Polystyrene-divinylbenzene (PS-DVB) | rsc.org |

| Mobile Phase | Tetrahydrofuran (THF) | rsc.org |

| Calibration | Polystyrene standards | chromatographyonline.com |

| Detectors | Refractive Index (RI), UV, Multi-Angle Light Scattering (MALS) | wyatt.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and specificity for both structural elucidation and quantification of BPF.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a state-of-the-art technique for BPF analysis. who.intsigmaaldrich.com It combines the excellent separation capabilities of ultra-performance liquid chromatography (UPLC) with the precise mass measurement of analyzers like Time-of-Flight (TOF) or Orbitrap. who.intcnif.cn

Electrospray ionization (ESI), typically in negative ion mode, is used to generate ions of BPF, which are then analyzed. who.intcnif.cn The high mass accuracy of HRMS allows for the confident determination of the elemental composition of BPF and its metabolites, facilitating their identification in complex environmental and biological samples. who.intjfda-online.com This technique offers very low detection limits, making it suitable for trace-level analysis. who.intcnif.cn

| Parameter | Condition | Source |

|---|---|---|

| Chromatography | UPLC with a C18 column | who.intcnif.cn |

| Ionization Source | Electrospray Ionization (ESI), typically negative mode | who.intcnif.cn |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Orbitrap | who.intjfda-online.com |

| Application | Trace-level quantification and identification in complex matrices | who.intcnif.cnnih.gov |

| Detection Limit (BPF) | 0.16 µg/g (in paper), 1.06 µg/L (in liquid) | who.intcnif.cn |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. repec.orgagriculturejournals.cz As with standalone GC, a derivatization step is required to make BPF amenable to analysis. mdpi.comoup.com

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). mdpi.com EI causes predictable fragmentation of the molecule, generating a unique mass spectrum that acts as a chemical fingerprint. oup.com For derivatized BPF, characteristic fragment ions are monitored for identification and quantification. oup.com For instance, when derivatized with acetic anhydride, ions at m/z 200, 107, and 242 are used for analysis. oup.com By using Selected Ion Monitoring (SIM) mode, the instrument focuses only on these specific ions, significantly enhancing the sensitivity and selectivity of the method. mdpi.com This makes GC-MS a robust and reliable technique for determining BPF in various samples, including food packaging and biological tissues. repec.orgnih.gov

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Required (e.g., acylation) | mdpi.comoup.com |

| Ionization Source | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Analyzer | Quadrupole | mdpi.com |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | mdpi.com |

| Key Ions (Acetylated BPF) | m/z 200, 107, 242 | oup.com |

| Application | Sensitive and selective determination in various matrices | repec.orgagriculturejournals.czrsc.org |

Spectroscopic Characterization Methods

Spectroscopy is indispensable for the structural elucidation and identification of chemical compounds. Various spectroscopic methods are used to probe different aspects of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 4,4'-Vinylidenediphenol, ¹H-NMR and ¹³C-NMR are particularly informative.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. chemistrysteps.com

Phenolic Protons (-OH): A signal for the two hydroxyl protons. Its chemical shift can be variable and the peak may be broad due to hydrogen bonding and chemical exchange. docbrown.info

Aromatic Protons (-C₆H₄-): The four protons on each of the two equivalent phenol (B47542) rings are in different chemical environments. They typically appear as two doublets in the aromatic region of the spectrum (approximately 6.8–7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. chemicalbook.comchemicalbook.com

Vinylidene Protons (=CH₂): The two protons of the vinylidene group are chemically equivalent and are expected to produce a singlet in the olefinic region of the spectrum.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | Variable (e.g., 4.5-8.0) | Singlet (broad) | 2H |

| Aromatic C-H (ortho to -OH) | ~6.8 | Doublet | 4H |

| Aromatic C-H (meta to -OH) | ~7.2 | Doublet | 4H |

| Vinylidene =CH₂ | ~5.4 | Singlet | 2H |

| Note: Predicted values are based on principles of NMR spectroscopy and data for similar structures. Actual values may vary based on solvent and concentration. sigmaaldrich.comcarlroth.compitt.edu |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. innovatechlabs.com It is an excellent technique for identifying the functional groups present in a compound. specac.com The FTIR spectrum of this compound would display characteristic absorption bands that confirm its structure.

Key expected absorptions include:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol groups. uobabylon.edu.iq

Absorptions around 3000-3100 cm⁻¹ due to C-H stretching vibrations of the aromatic rings and the vinyl group.

A peak around 1620 cm⁻¹ for the C=C stretching of the vinylidene group.

Multiple sharp peaks between 1450 and 1600 cm⁻¹ characteristic of C=C stretching within the aromatic rings.

A strong C-O stretching band for the phenolic linkage, typically found around 1230-1260 cm⁻¹. uobabylon.edu.iq

A strong band around 830 cm⁻¹ resulting from the out-of-plane C-H bending of the two adjacent hydrogens on the para-substituted benzene rings.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenol |

| 3100-3000 | C-H stretch | Aromatic & Vinyl |

| ~1620 | C=C stretch | Vinylidene |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1260-1230 | C-O stretch | Phenol |

| ~830 | C-H bend (out-of-plane) | p-disubstituted ring |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated systems, known as chromophores. libretexts.org

The structure of this compound contains two phenol rings conjugated with a vinylidene double bond. This extended π-system constitutes a significant chromophore that absorbs strongly in the UV region. Phenolic compounds typically show absorption maxima (λmax) around 270-280 nm. researchgate.net The conjugation with the vinylidene group is expected to shift this absorption to a longer wavelength (a bathochromic shift), resulting in a λmax likely above 280 nm due to π → π* electronic transitions. The exact position and intensity of the absorption bands are dependent on the solvent used.

Table 4: Expected UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| >280 nm | π → π | Vinyl-conjugated phenol rings |

| ~220 nm | π → π | Benzene ring |

| Note: Values are estimates based on the structure. The primary absorption band is of most interest for characterization. |

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. labmanager.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting point, purity, and thermal stability. msesupplies.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. vub.be For a crystalline solid like this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point (Tm). The temperature and shape of this peak can also provide information about the purity of the sample.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. labmanager.com A TGA curve reveals the thermal stability of the compound and the temperature at which it begins to decompose. wikipedia.org The analysis shows the percentage of weight loss at specific temperature ranges, indicating the breakdown of the molecule into volatile components. mdpi.com This is crucial for determining the upper-temperature limit at which the compound can be processed or used without degradation. nih.gov

Table 5: Illustrative Data from Thermal Analysis of this compound

| Analysis Technique | Parameter | Typical Observation | Significance |

| DSC | Melting Point (Tm) | Sharp endothermic peak | Defines the solid-to-liquid phase transition temperature. |

| TGA | Onset of Decomposition (Td) | Temperature at which significant mass loss begins | Indicates the upper limit of thermal stability. |

| TGA | Mass Loss (%) | Step-wise or continuous decrease in mass | Corresponds to the volatilization of decomposition products. mdpi.com |

Theoretical and Computational Investigations of 4,4 Vinylidenediphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 4,4'-vinylidenediphenol. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn govern its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Rather than calculating the complex many-electron wavefunction, DFT determines the energy of the molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-to-large molecules like this compound.

DFT studies can elucidate the electronic structure and reactivity of this compound by calculating several key parameters. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), such as the areas around the oxygen atoms of the hydroxyl groups, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.net Global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can also be derived from DFT calculations to quantify the molecule's reactivity. For phenolic compounds, DFT has been successfully used to calculate O-H bond dissociation enthalpies (BDEs), providing insight into their antioxidant capabilities and reactivity in radical reactions. researchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated via DFT for a Phenolic Compound This table is illustrative and shows the types of data obtained from DFT calculations on similar phenolic molecules, as specific DFT studies on this compound are not publicly available.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.95 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.15 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.80 eV |

| Ionization Potential (I) | Energy required to remove an electron | 5.95 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.15 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.40 eV |

| Electronegativity (χ) | Power of an atom to attract electrons | 3.55 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.62 eV |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. arxiv.org

These methods are particularly useful for obtaining highly accurate predictions of molecular geometries, such as bond lengths, bond angles, and dihedral angles. arxiv.org For this compound, ab initio calculations can provide a precise three-dimensional structure of the molecule in its lowest energy state. This optimized geometry is the foundation for all other computational investigations, including the prediction of spectroscopic properties and the simulation of molecular dynamics. While computationally more demanding than DFT, higher-level ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster theory) can offer even greater accuracy for calculating reaction energies and activation barriers. researchgate.netnih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Geometrical Parameters This table illustrates how ab initio calculations are used to predict molecular geometries, using data from studies on the related Bisphenol A molecule. arxiv.org

| Parameter | Bond/Angle | Calculated Value (HF/3-21G) | Experimental Value |

|---|---|---|---|

| Bond Length | C-O | 1.37 Å | 1.38 Å |

| O-H | 0.95 Å | 0.96 Å | |

| C=C (aromatic avg.) | 1.39 Å | 1.39 Å | |

| Bond Angle | C-C-O | 119.5° | 120.0° |

| C-O-H | 110.2° | 109.0° |

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra computationally, researchers can aid in the identification and characterization of this compound and assign peaks in experimental spectra to specific molecular motions or electronic transitions. frontiersin.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic shielding values of nuclei, which are then converted into chemical shifts. uncw.edugithub.io These predictions can help resolve ambiguities in experimental spectra and confirm the molecular structure.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. nih.gov By performing a vibrational analysis on the optimized geometry of this compound, each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., O-H stretch, C=C bend). This allows for a detailed assignment of the experimental IR spectrum. cheminfo.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. rsc.org This can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. plos.orgnih.gov

For this compound, MD simulations can be used to perform a thorough conformational analysis. The molecule possesses several rotatable single bonds, particularly between the phenyl rings and the central vinylidene group. MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying the most stable conformations (rotamers) and the energy barriers between them. mdpi.com This is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

MD simulations are also powerful for studying how this compound interacts with its surroundings. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the formation and lifetime of intermolecular interactions, such as hydrogen bonds between the phenolic hydroxyl groups and solvent molecules. nih.gov Such simulations can also be used to understand the aggregation behavior of multiple this compound molecules or their interactions with other species, like polymers or biological macromolecules. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms (e.g., Polymerization Initiation)

Computational chemistry can provide detailed mechanistic insights into chemical reactions, including the polymerization of monomers like this compound. By mapping the potential energy surface of a reaction, it is possible to identify the structures of reactants, products, intermediates, and, most importantly, transition states. d-nb.info

Structure-Property Relationship Predictions for Derivatives and Polymers

A major application of computational modeling is the prediction of material properties, enabling the rational design of new molecules and polymers. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate calculated molecular descriptors with observed properties or activities. nih.gov